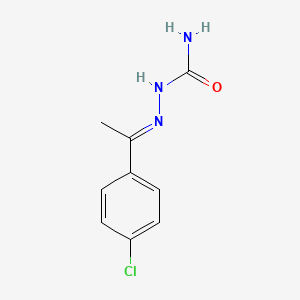

4'-Chloroacetophenone semicarbazone

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4’-Chloroacetophenone semicarbazone can be synthesized through the reaction of 4’-chloroacetophenone with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions . The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: Industrial production of 4’-chloroacetophenone semicarbazone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 4’-Chloroacetophenone semicarbazone undergoes various chemical reactions, including:

Condensation Reactions: Formation of semicarbazones from ketones or aldehydes and semicarbazide.

Substitution Reactions: Reactions involving the replacement of the chloro group with other substituents under specific conditions.

Common Reagents and Conditions:

Acidic or Basic Media: The compound can react differently in acidic or basic media, leading to the formation of various products such as oxadiazole derivatives in acidic conditions and 1,2,4-triazoles in alkaline conditions.

Oxidizing Agents: Oxidation reactions can be carried out using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

Oxadiazole Derivatives: Formed in acidic media.

1,2,4-Triazoles: Formed in alkaline media.

Applications De Recherche Scientifique

Chemical Properties and Structure

4'-Chloroacetophenone semicarbazone has the chemical formula and features a chloro group at the para position relative to the acetophenone moiety. This specific substitution can influence its reactivity and biological activity, making it a valuable compound for research.

Medicinal Chemistry

This compound has been investigated for its potential anticonvulsant properties. Research indicates that similar compounds exhibit activity against seizures in various animal models. For instance, studies have shown that derivatives of semicarbazones can modulate GABA receptors, which are crucial for controlling neuronal excitability.

- Case Study: A series of semicarbazones were tested for anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The 4'-chloro derivative showed significant protective effects at specific dosages (100 mg/kg) without notable neurotoxicity .

Material Science

The compound is also explored for its applications in material science , particularly in the development of non-linear optical (NLO) materials . These materials are essential in telecommunications and optical data storage.

- Research Findings: Crystals of this compound have been synthesized and characterized for their NLO properties, showing promise for use in devices that require efficient light manipulation .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying various substances. Its ability to form stable complexes with metals makes it useful in various analytical techniques.

- Application Example: The compound can be utilized in the development of methods for determining the concentration of certain metal ions through spectrophotometric analysis .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure/Characteristics | Notable Applications |

|---|---|---|

| This compound | Contains a chloro group at the para position | Anticonvulsant, NLO materials |

| Acetophenone Semicarbazone | Lacks chlorine substitution | General medicinal chemistry |

| Benzaldehyde Semicarbazone | Contains a benzaldehyde moiety | Antimicrobial applications |

Mécanisme D'action

The mechanism of action of 4’-chloroacetophenone semicarbazone involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of cathepsin B, a lysosomal cysteine protease, by binding to its active site . This interaction leads to a decrease in the enzyme’s activity, which can have therapeutic implications in conditions such as cancer and inflammatory diseases .

Comparaison Avec Des Composés Similaires

4’-Chloroacetophenone: The parent compound, which lacks the semicarbazone moiety.

Thiosemicarbazones: Analogous compounds where the oxygen atom in the semicarbazone is replaced by sulfur.

Uniqueness: 4’-Chloroacetophenone semicarbazone is unique due to its specific chemical structure, which imparts distinct biological activities. Compared to its analogs, it exhibits a different spectrum of activity and reactivity, making it a valuable compound for various applications .

Activité Biologique

4'-Chloroacetophenone semicarbazone is a semicarbazone derivative synthesized from 4'-chloroacetophenone and semicarbazide. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structural features, which include a chloro substituent at the para position relative to the carbonyl group. This configuration influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit lysosomal cysteine protease, cathepsin B, affecting protein degradation pathways within cells.

- Cell Signaling Modulation : The compound influences various cellular processes by modulating signaling pathways and gene expression, which can lead to altered autophagy and apoptosis.

- Reactive Oxygen Species Generation : Similar compounds often generate reactive oxygen species (ROS), contributing to their cytotoxic effects against cancer cells .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus, showing effectiveness in inhibiting bacterial growth .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective inhibition |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Antifungal activity |

Anticancer Activity

The compound has demonstrated cytotoxic effects on several cancer cell lines. In vitro studies have shown that it induces apoptosis in K562 leukemia cells through mechanisms involving mitochondrial permeability transition and ROS generation .

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 10 |

| SH-SY5Y (neuroblastoma) | 5 |

| MRC-5 (non-cancerous) | >50 |

Case Studies

- Antimicrobial Efficacy : A study reported that this compound exhibited potent antibacterial activity against clinical isolates of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

- Cytotoxic Mechanisms : Another investigation focused on the cytotoxicity of this compound in various cancer cell lines. Results indicated that at lower concentrations, it promoted apoptosis, while higher concentrations shifted the mechanism towards necrosis .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of semicarbazones. For instance, derivatives with different substituents showed varying degrees of potency against cancer cells and microbes, indicating that further optimization could lead to more effective therapeutic agents .

Propriétés

Numéro CAS |

7575-74-8 |

|---|---|

Formule moléculaire |

C9H10ClN3O |

Poids moléculaire |

211.65 g/mol |

Nom IUPAC |

[(Z)-1-(4-chlorophenyl)ethylideneamino]urea |

InChI |

InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14)/b12-6- |

Clé InChI |

NRVQPAZCFBJKNE-SDQBBNPISA-N |

SMILES |

CC(=NNC(=O)N)C1=CC=C(C=C1)Cl |

SMILES isomérique |

C/C(=N/NC(=O)N)/C1=CC=C(C=C1)Cl |

SMILES canonique |

CC(=NNC(=O)N)C1=CC=C(C=C1)Cl |

Key on ui other cas no. |

7575-74-8 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.